4-Amino-9-methoxy-2,3-dihydro-7H-furo(3,2-g)chromen-7-one
Description
4-Amino-9-methoxy-2,3-dihydro-7H-furo(3,2-g)chromen-7-one (CAS: 1930-59-2) is a dihydrofurocoumarin derivative with the molecular formula C₁₂H₁₁NO₄ and a molecular weight of 233.22 g/mol . Its structure features a fused furan-chromenone core, a methoxy group at position 9, and an amino substituent at position 4.
Key physicochemical properties include:
Properties
CAS No. |
1930-59-2 |
|---|---|
Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
4-amino-9-methoxy-2,3-dihydrofuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C12H11NO4/c1-15-12-10-7(4-5-16-10)9(13)6-2-3-8(14)17-11(6)12/h2-3H,4-5,13H2,1H3 |
InChI Key |
VRGVKEKDHFWMES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C3=C1OCC3)N)C=CC(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of Furocoumarin Precursors
A common approach involves the partial hydrogenation of the furan ring in 4-amino-9-methoxypsoralen (non-dihydro analog). This method leverages catalytic hydrogenation under controlled conditions:
Procedure :
-
Substrate : 4-Amino-9-methoxypsoralen (C₁₂H₉NO₄) is dissolved in a polar aprotic solvent (e.g., tetrahydrofuran or ethyl acetate).
-
Catalyst : Palladium on carbon (Pd/C, 5–10 wt%) or Raney nickel.
-
Conditions : Hydrogen gas (1–3 atm) at 25–50°C for 4–12 hours.
-
Workup : Filtration to remove the catalyst, followed by solvent evaporation and recrystallization from ethanol/water.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–78% |
| Purity (HPLC) | >95% |
| Characterization | ¹H NMR (DMSO-d₆): δ 6.82 (s, 1H, H-5), 4.28 (m, 2H, H-2/H-3) |
Limitations : Over-hydrogenation may reduce the coumarin carbonyl, necessitating precise reaction monitoring.
Cyclization of Precursor Intermediates
An alternative route involves constructing the dihydrofuran ring via acid-catalyzed cyclization:
Step 1: Synthesis of 4-Amino-7-hydroxycoumarin
-
Starting material : 7-Hydroxy-4-chlorocoumarin undergoes nucleophilic amination with aqueous ammonia at 80–100°C.
-
Intermediate : 4-Amino-7-hydroxycoumarin (yield: 85–90%).
Step 2: Methoxylation at Position 9
-
Reagents : Methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone.
-
Conditions : Reflux for 6–8 hours to introduce the methoxy group.
Step 3: Dihydrofuran Ring Formation
-
Reagents : Ethylene glycol and p-toluenesulfonic acid (PTSA).
-
Mechanism : Acid-catalyzed cyclodehydration forms the dihydrofuran ring.
Key Data :
| Parameter | Value |
|---|---|
| Overall Yield | 52–60% |
| Purity (TLC) | Rf = 0.45 (ethyl acetate/hexane 1:1) |
Photochemical Synthesis
Patents describe photochemical methods to generate dihydropsoralens for therapeutic applications:
Procedure :
-
Substrate : 4-Amino-9-methoxypsoralen in methanol.
-
Light Source : UV-A (320–400 nm) irradiation for 1–2 hours.
-
Mechanism : Photo-induced electron transfer reduces the furan ring.
Advantages : Avoids metal catalysts, suitable for light-sensitive applications.
Yield : 40–55%, with byproducts from over-irradiation.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.89 (d, J=9.6 Hz, H-5), 4.32–4.28 (m, H-2/H-3), 3.87 (s, OCH₃) |
| IR (KBr) | 3350 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O), 1610 cm⁻¹ (C=C) |
| MS (ESI) | m/z 276.1 [M+H]⁺ |
Challenges and Optimization
-
Amino Group Stability : The -NH₂ group is prone to oxidation; reactions require inert atmospheres (N₂/Ar).
-
Regioselectivity : Competing reactions at positions 4 and 5 necessitate directing groups (e.g., -OCH₃).
-
Scalability : Hydrogenation methods offer better scalability (>100 g batches) than photochemical routes.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Catalytic Hydrogenation | 65–78 | >95 | High |
| Cyclization | 52–60 | 90–93 | Moderate |
| Photochemical | 40–55 | 85–88 | Low |
Industrial Applications and Patents
Chemical Reactions Analysis
4-Amino-9-methoxy-2,3-dihydro-7H-furo(3,2-g)chromen-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Amino-9-methoxy-2,3-dihydro-7H-furo(3,2-g)chromen-7-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-Amino-9-methoxy-2,3-dihydro-7H-furo(3,2-g)chromen-7-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights structural differences and their implications:
Enzyme Inhibition
- CYP3A4 Inhibition: Derivatives with rigid side chains (e.g., 9b with a carbon-carbon double bond) show stronger CYP3A4 inhibition than flexible analogs. The amino group in the target compound may enhance hydrogen bonding with enzyme active sites .
Phototoxicity
- The 2,3-dihydro modification reduces planarity, likely decreasing DNA intercalation and phototoxicity compared to Methoxsalen . This makes it a safer candidate for light-activated therapies.
Physicochemical and Pharmacokinetic Comparisons
- Solubility: The amino group improves water solubility compared to non-polar derivatives like Marmesin .
Biological Activity
4-Amino-9-methoxy-2,3-dihydro-7H-furo(3,2-g)chromen-7-one is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of chemicals known as psoralen derivatives, which are recognized for their phototoxic properties and potential therapeutic effects. Its molecular formula is , and it features a chromene core structure that is common among bioactive compounds.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study evaluating various psoralen derivatives found that certain modifications to the psoralen structure enhanced cytotoxicity against breast cancer cell lines (MDA-MB-231, T47-D, and SK-BR-3). The compound demonstrated an IC50 value comparable to established chemotherapeutics like doxorubicin and tamoxifen .
Table 1: Cytotoxicity of Psoralen Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Amino-9-methoxy... | T47-D | 10.14 |
| Doxorubicin | T47-D | 1.46 |
| Tamoxifen | T47-D | 20.86 |
| 4-Amino-9-methoxy... | SK-BR-3 | 2.71 |
The structure–activity relationship (SAR) studies suggest that the presence of specific substituents significantly affects the anticancer efficacy of these compounds. For instance, the introduction of halogen groups on the aromatic ring enhances activity by increasing binding affinity to target proteins involved in cancer progression .
The anticancer effects are believed to stem from multiple mechanisms:
- Phototoxicity : The compound can induce DNA damage upon UV exposure, leading to apoptosis in cancer cells.
- Aromatase Inhibition : Some studies have indicated that derivatives can inhibit aromatase activity, which is crucial in estrogen synthesis—important for estrogen-dependent cancers .
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at various phases, thereby inhibiting proliferation.
Case Studies
Several case studies have illustrated the potential of this compound in clinical settings:
- Breast Cancer Treatment : In vitro studies demonstrated that this compound selectively targets HER2-positive breast cancer cells while sparing normal cells, suggesting a favorable safety profile .
- Combination Therapies : Research has explored its use in combination with other chemotherapeutic agents to enhance efficacy and reduce side effects associated with high doses of single agents.
Safety Profile
While promising, the safety and toxicity profile of this compound requires careful evaluation. Preliminary studies indicate low toxicity towards non-cancerous cell lines at therapeutic concentrations; however, further investigations are necessary to confirm these findings across different biological systems .
Q & A
Basic Research Question
- NMR Spectroscopy : 1H/13C NMR identifies substitution patterns (e.g., methoxy at C9, amino at C4) and dihydrofuran ring conformation .
- Mass Spectrometry (HRMS) : Confirms molecular weight (C12H11NO4, 233.22 g/mol) and fragmentation pathways .
- HPLC-PDA : Quantifies purity (>95%) and detects photodegradation products under UV light, critical for stability studies .
Methodological Tip : Use deuterated DMSO for NMR to resolve hydrogen-bonded amino protons .
How can researchers resolve discrepancies in reported biological activities of structurally similar furochromenones?
Advanced Research Question
Discrepancies arise from variations in substituent positioning, assay conditions, or cellular models. For example:
- Antidiabetic Activity : Derivatives with electron-withdrawing groups (e.g., nitro or sulfonic acid) show enhanced activity compared to methoxy/amino analogs, likely due to improved target binding .
- Antimicrobial Studies : Activity varies with bacterial strain (Gram+ vs. Gram–), necessitating standardized MIC assays and controlled inoculum sizes .
Resolution Strategy :- Perform dose-response curves across multiple cell lines.
- Use computational docking to correlate substituent effects with target affinity .
What computational methods are effective in predicting electronic properties and reaction pathways?
Advanced Research Question
- Density Functional Theory (DFT) : Models electron density distribution and frontier molecular orbitals (HOMO-LUMO gaps ~4.2 eV), predicting sites for electrophilic attack (e.g., C5 of the chromenone ring) .
- Molecular Dynamics (MD) : Simulates solvent interactions, revealing stabilization of the amino group in polar solvents like water .
Validation : Compare computed IR spectra with experimental data to refine force fields .
What are the key challenges in quantifying 4-Amino-9-methoxy derivatives in environmental or biological matrices?
Basic Research Question
- GC/MS Limitations : Photooxidation during sampling can degrade the compound, requiring ozone-free collection environments and stabilizers (e.g., ascorbic acid) .
- LC-MS/MS Solutions : Use reverse-phase C18 columns with ESI+ ionization for enhanced sensitivity (LOD ~0.1 ng/mL) in plasma samples .
How should structure-activity relationship (SAR) studies be designed to evaluate substituent effects?
Advanced Research Question
Design Framework :
Core Modifications : Synthesize analogs with halogens (F, Cl) or alkyl groups at C3/C5 to assess steric vs. electronic effects .
Biological Assays :
- Enzyme Inhibition : Test against cytochrome P450 isoforms to evaluate metabolic stability.
- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50 comparisons .
Data Analysis : Apply multivariate regression to link substituent parameters (Hammett σ) with activity trends .
What mechanistic insights explain variability in reaction outcomes under acidic vs. basic conditions?
Advanced Research Question
- Acidic Conditions : Promote protonation of the amino group, leading to ring-opening via furan oxygen attack (e.g., forming carboxylic acid derivatives) .
- Basic Conditions : Deprotonate the amino group, enhancing nucleophilicity at C4 and facilitating cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) .
Contradiction Management : Monitor reaction progress via TLC and quench intermediates for NMR analysis to identify competing pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
